

Application Notes and Protocols for Functional Assays of GSK189254A in HEK293 Cells

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK189254A is a potent and selective antagonist/inverse agonist of the histamine H3 receptor (H3R).[1][2] The H3R is a presynaptic G protein-coupled receptor (GPCR) belonging to the Gi/o family, which primarily signals by inhibiting adenylyl cyclase and consequently reducing intracellular cyclic AMP (cAMP) levels.[3] Due to its role in modulating the release of various neurotransmitters, the H3R is a significant target for the treatment of neurological and psychiatric disorders.

These application notes provide detailed protocols for three key functional assays to characterize the activity of **GSK189254A** in Human Embryonic Kidney 293 (HEK293) cells stably expressing the human H3 receptor. The assays described are fundamental for determining the potency and mechanism of action of H3R antagonists.

Data Presentation

The following table summarizes the key quantitative parameters for **GSK189254A** at the human H3 receptor, providing a benchmark for experimental outcomes.

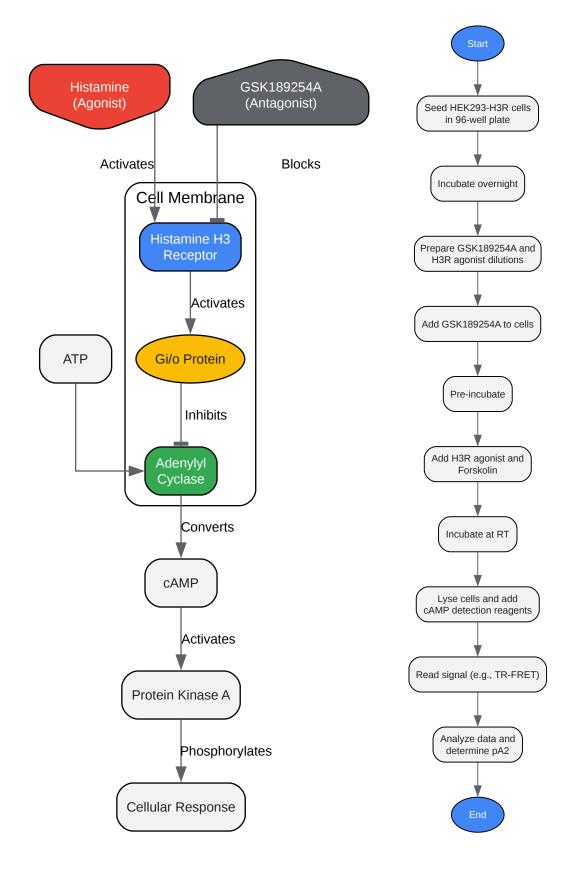


Parameter	Value	Assay Type	Cell Line	Reference
pKi	9.59 - 9.90	Radioligand Binding	Recombinant H3 receptors expressed in HEK-293-MSR-II cells	[2]
pA2	9.06	cAMP Accumulation	HEK293-Gαo cells expressing the human H3 receptor	[4]
pIC50 (inverse agonism)	8.20	[35S]GTPyS Binding	Human recombinant H3 receptor	[4]

Signaling Pathways and Experimental Workflows H3 Receptor Signaling Pathway

The histamine H3 receptor is predominantly coupled to the Gi/o signaling pathway. Upon agonist binding, the G protein dissociates, and the αi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. As an antagonist/inverse agonist, **GSK189254A** blocks this pathway, preventing the agonist-induced decrease in cAMP or reducing basal signaling in the case of constitutive receptor activity.





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